tert-Butyl ((3-oxocyclobutyl)methyl)carbamate
Overview
Description
“tert-Butyl ((3-oxocyclobutyl)methyl)carbamate” is a chemical compound with the molecular formula C10H17NO3 . It is also known as “(3-Oxocyclobutyl)carbamic acid tert-butyl ester” and "3-(tert-Butyloxycarbonylamino)cyclobutan-1-one" .
Molecular Structure Analysis
In the molecular structure of “tert-Butyl ((3-oxocyclobutyl)methyl)carbamate”, the five-membered ring is in a slightly twisted envelope conformation . The carbonyl group is disordered over two sites on the five-membered ring .Scientific Research Applications
Synthesis and Chemical Transformations
One of the primary applications of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate is in the synthesis of complex molecules. Xianyu Sun et al. (2014) demonstrated its use in the preparation of N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for developing agonists of metabotropic glutamate receptor 5. This process involves a one-step Curtius rearrangement, highlighting the compound's role in facilitating nucleophilic addition reactions for the synthesis of biologically relevant molecules (Sun et al., 2014).
Catalysis and Green Chemistry
In the realm of catalysis and sustainable chemistry, tert-Butyl ((3-oxocyclobutyl)methyl)carbamate has been implicated in innovative synthetic routes. A notable example includes the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, where tert-butyl carbazate was utilized as an eco-friendly ester source. This process underscores the compound's utility in oxidation coupling reactions, offering a greener alternative for the synthesis of quinoxaline-3-carbonyl compounds, which are prevalent in bioactive natural products and synthetic drugs (Xie et al., 2019).
Photocatalysis and Light-Driven Reactions
Furthermore, tert-Butyl ((3-oxocyclobutyl)methyl)carbamate has found application in photocatalysis. Wang et al. (2022) employed it in a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for the synthesis of 3-aminochromones under mild conditions. This illustrates the compound's potential in photocatalyzed protocols, enabling the construction of diverse amino pyrimidines and expanding its applications in synthetic organic chemistry (Wang et al., 2022).
Environmental Applications
Interestingly, tert-Butyl ((3-oxocyclobutyl)methyl)carbamate also contributes to environmental chemistry. Stefan et al. (2000) explored the UV/H2O2 process for the degradation of methyl tert-butyl ether (MTBE), identifying tert-butyl formate as a primary byproduct. This insight into the degradation pathways enriches our understanding of environmental remediation techniques and the fate of chemical contaminants in aqueous solutions (Stefan et al., 2000).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7H,4-6H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPHRYHDJCQNAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599993 | |
Record name | tert-Butyl [(3-oxocyclobutyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate | |
CAS RN |
130369-09-4 | |
Record name | tert-Butyl [(3-oxocyclobutyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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